molecular formula C6H11NO2 B12441008 5-Amino-2-hydroxyhex-4-en-3-one

5-Amino-2-hydroxyhex-4-en-3-one

Cat. No.: B12441008
M. Wt: 129.16 g/mol
InChI Key: LCUXDJQNMWSPPE-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxyhex-4-en-3-one is an organic compound with the molecular formula C6H11NO2. It consists of 11 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is notable for its unique structure, which includes an amino group, a hydroxyl group, and a double bond within a six-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-hydroxyhex-4-en-3-one can be achieved through various methods. One common approach involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction . The reaction conditions typically involve the use of a copper catalyst, O-acyl oximes, and α-amino ketones under oxidative conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydroxyhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-hydroxyhex-4-en-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxyhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-2-hydroxyhex-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(7)3-6(9)5(2)8/h3,5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUXDJQNMWSPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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